molecular formula C6H4ClFO B1588880 2-Chloro-3-fluorophenol CAS No. 863870-86-4

2-Chloro-3-fluorophenol

Cat. No. B1588880
M. Wt: 146.54 g/mol
InChI Key: YIENEZQWQPFHQN-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorophenol (2-CFP) is an organic compound belonging to the phenol family. It is a colorless to yellow-brown crystalline solid with a melting point of 65-66°C. 2-CFP is an important intermediate in the production of several pharmaceuticals and is used in the synthesis of a variety of organic compounds. It is also used as a starting material for the synthesis of chiral compounds.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Fluoroform (CHF3), an inexpensive and non-toxic gas, has been utilized as a difluorocarbene source to convert phenols into their difluoromethoxy derivatives, demonstrating the potential of halogenated phenols in synthesizing complex organic molecules (Thomoson & Dolbier, 2013). This illustrates the role of chloro-fluorophenols in developing novel chemical transformations.

Environmental Science Applications

Research on fluorophenols, closely related to chloro-fluorophenols, has led to advancements in environmental monitoring and remediation. For instance, the sequestration of fluorinated analogs of chlorophenols by aquatic plants was analyzed using nuclear magnetic resonance (NMR), highlighting the potential of these compounds in studying pollutant dynamics in aquatic systems (Tront & Saunders, 2007).

Biological Applications

The enzymatic oxidation of fluorophenols by tyrosinase has been studied, revealing insights into the enzymatic reaction mechanisms and the polymerization process of these compounds. Such studies are crucial for understanding biotransformation processes and designing enzymatic systems for synthetic applications (Battaini et al., 2002).

Materials Science

Iron(III) phthalocyanine supported on a spongin scaffold demonstrated high efficiency in the degradation of halophenols, including chlorophenol and fluorophenol. This study showcases the application of chloro-fluorophenols in developing advanced materials for environmental remediation (Norman et al., 2018).

Photophysical and Photocatalytic Studies

Design and synthesis of water-soluble chlorins for biological applications, where chloro-fluorophenols could serve as intermediate substrates, indicate the relevance of these compounds in preparing fluorophores and photosensitizers with high water solubility and favorable photophysical properties (Borbas et al., 2008).

properties

IUPAC Name

2-chloro-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIENEZQWQPFHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458625
Record name 2-Chloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluorophenol

CAS RN

863870-86-4
Record name 2-Chloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-3-fluorophenylboronic acid (5.0 g) in tetrahydrofuran (50 mL) and 1M aqueous NaOH (30 mL) at 0° C. was added 30% hydrogen peroxide solution (4 mL), and the reaction was stirred for 2 hours. The reaction was quenched with saturated aqueous Na2S2O3 solution, acidified with concentrated aqueous HCl, and extracted twice with ethyl acetate. The combined extracts were washed with brine, concentrated, and chromatographed on silica gel using 10% ethyl acetate/hexanes as eluent to give the product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-fluorophenol
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Citations

For This Compound
1
Citations
JR Denton, Y Chen, T Loughlin - J Chromatogr Sep Tech, 2017 - pdfs.semanticscholar.org
Control of regioisomer impurities within pharmaceutical raw materials, intermediates, and active pharmaceutical ingredients are of major concern for the pharmaceutical industry. If …
Number of citations: 1 pdfs.semanticscholar.org

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